4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one
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Overview
Description
4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Introduction of Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the benzimidazole core.
Formation of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzimidazole and pyrrolidinone rings can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-[(4-fluorophenyl)methyl]-1H-benzimidazole share structural similarities and exhibit comparable biological activities.
Pyrrolidinone Derivatives: Compounds such as 1-methyl-2-pyrrolidinone are structurally related and used in similar applications.
Uniqueness
4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one is unique due to its specific combination of a benzimidazole core and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one, also known by its CAS number 912890-56-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18FN3O, with a molecular weight of 323.4 g/mol. The structure features a benzimidazole moiety linked to a pyrrolidine ring, which is critical for its biological interactions.
Property | Value |
---|---|
CAS Number | 912890-56-3 |
Molecular Formula | C19H18FN3O |
Molecular Weight | 323.4 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzimidazole ring is known for its ability to interact with enzymes and receptors, influencing pathways such as cell proliferation and apoptosis. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and enzymes involved in cancer progression.
Pharmacological Activity
Research indicates that this compound may possess antitumor and anti-inflammatory properties. In vitro studies have demonstrated that the compound can reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent.
Table: Summary of Biological Activities
Case Studies
-
Antitumor Activity :
A study conducted on human breast cancer cell lines found that treatment with the compound resulted in a significant decrease in cell viability, suggesting a dose-dependent response. The mechanism was linked to apoptosis induction through caspase activation. -
Anti-inflammatory Effects :
In an animal model of inflammation, administration of the compound led to reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential as a therapeutic agent for inflammatory diseases. -
Enzyme Interaction :
A structure-activity relationship (SAR) study revealed that modifications to the benzimidazole moiety enhanced the inhibitory potency against specific kinases associated with cancer progression, highlighting the importance of structural optimization for therapeutic efficacy.
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-22-11-14(10-18(22)24)19-21-16-8-4-5-9-17(16)23(19)12-13-6-2-3-7-15(13)20/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNUMGSGPHJQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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